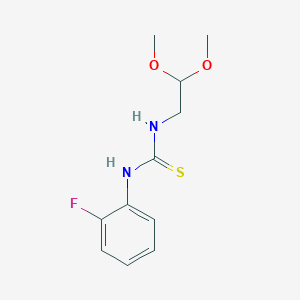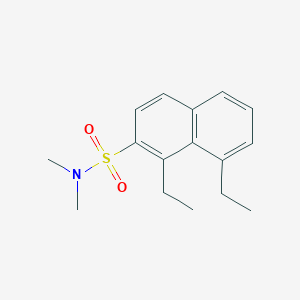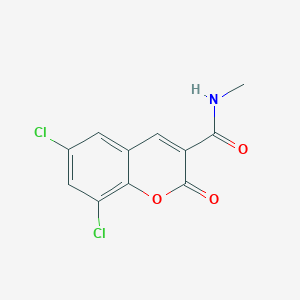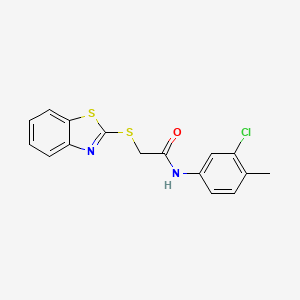
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as DMNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMNA is a member of the acetanilide class of compounds, which are commonly used as analgesics and antipyretics.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
実験室実験の利点と制限
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it may be able to selectively target cancer cells without harming healthy cells. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it is relatively unstable and can degrade over time.
将来の方向性
There are a number of future directions for research involving 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of research is in the development of new cancer treatments that incorporate 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide as a key component. Another area of research is in the development of new methods for synthesizing 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide and its potential applications in other areas of research.
合成法
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol and 2-methyl-3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-7-8-16(12(2)9-11)23-10-17(20)18-14-5-4-6-15(13(14)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMKKNDSJQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)


![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)
![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)

![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)